molecular formula C15H16N2O2 B2451078 3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one CAS No. 2198504-46-8

3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one

Cat. No.: B2451078
CAS No.: 2198504-46-8
M. Wt: 256.305
InChI Key: MHTKXSPFUDDUHG-UHFFFAOYSA-N
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Description

3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one is a chemical compound based on the 3,4-dihydropyrimidin-4-one (DHPM) scaffold, a structure of high significance in medicinal chemistry and drug discovery . The dihydropyrimidinone core is synthetically accessible via versatile routes such as the multi-component Biginelli reaction, which allows for efficient structural diversification . This particular derivative is furnished with a 1,2,3,4-tetrahydronaphthalen-1-yloxy moiety at the 6-position, a structural feature that may influence its physicochemical properties and biomolecular interactions. The dihydropyrimidinone class has demonstrated a remarkably wide spectrum of pharmacological activities in research settings, serving as a privileged scaffold. DHPM derivatives have been investigated as potential anti-cancer agents, with some analogs like monastrol and its derivatives shown to inhibit specific mitotic kinesins . Furthermore, this chemical family has been explored for anti-inflammatory, antimicrobial, antifungal, and antiviral properties, including activity against HIV . Specific, optimized dihydropyrimidinone compounds have also been identified as potent and highly selective antagonists for the human A2B adenosine receptor (AdoR), highlighting their potential as tool compounds in neurological and cardiovascular research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and conduct necessary experiments to determine the specific activity and application of this unique derivative.

Properties

IUPAC Name

3-methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-17-10-16-14(9-15(17)18)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,9-10,13H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTKXSPFUDDUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)OC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem Kornblum Oxidation-Biginelli Reaction Under Microwave Irradiation

Reaction Mechanism and Optimization

The Kornblum oxidation-Biginelli reaction cascade represents a streamlined approach for constructing the dihydropyrimidinone scaffold. Starting from 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene (30 ), the protocol involves:

  • In-situ aldehyde generation : Oxidation of the benzyl halide to 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde (2 ) using dimethyl sulfoxide (DMSO) under microwave irradiation (80°C, catalyst-free).
  • Biginelli cyclocondensation : Reaction of the generated aldehyde with urea (1.0 mmol) and ethyl acetoacetate (1.2 mmol) under microwave conditions to yield the target compound.

Key advantages include:

  • Reduced reaction time : Microwave irradiation accelerates both oxidation and cyclocondensation steps to ≤2 hours.
  • High atom economy : The one-pot design minimizes intermediate isolation steps.
Table 1: Optimization Parameters for the Tandem Reaction
Parameter Optimal Condition Impact on Yield
Solvent DMSO 78% yield
Temperature 80°C Maximizes aldehyde formation
Microwave power 300 W Prevents decomposition
Stoichiometry (urea:EA) 1:1.2 Balances reactivity

Mg/Al-Layered Double Hydroxide (LDH)-Catalyzed Synthesis

Catalyst Preparation and Characterization

Mg/Al-LDH (3:1 molar ratio) was synthesized via co-precipitation at pH 10, followed by calcination at 600°C. Characterization by XRD confirmed a layered structure with intercalated carbonate anions (d-spacing = 7.8 Å), while BET analysis revealed a surface area of 89 m²/g.

Solvent-Free Cyclocondensation

The reaction of 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (10 mmol) over Mg/Al-LDH (0.03 g) at 90°C for 1.5 hours afforded the target compound in 82% yield. The catalyst demonstrated:

  • Reusability : Maintained 79% yield after three cycles due to structural stability.
  • Substrate tolerance : Electron-donating groups (e.g., -OCH₃) on the aldehyde marginally improved yields (83–85%).

Solvent- and Catalyst-Free Twin Screw Extrusion

Process Intensification

This mechanochemical approach eliminates solvents and catalysts by exploiting the shear forces in a twin-screw extruder:

  • Reagent mixing : 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde (0.3 mol), ethyl acetoacetate (0.3 mol), and urea (1.2 mol) are blended in a mortar.
  • Extrusion parameters : Barrel temperature = 100°C, screw speed = 150 rpm, residence time = 4 minutes.
  • Workup : The extrudate is precipitated in ice water and recrystallized from ethanol (yield: 76%).
Table 2: Comparative Analysis of Synthesis Methods
Method Yield Time Green Metrics (E-factor) Scalability
Microwave-assisted 78% 2 h 8.2 Moderate
Mg/Al-LDH catalyzed 82% 1.5 h 4.1 High
Twin screw extrusion 76% 4 min 1.9 Industrial

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.41 (s, 3H, C3-CH₃), 5.21 (s, 1H, C4-H), 6.92–7.36 (m, 4H, tetrahydronaphthalene).
  • FTIR : 1725 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Thermal Properties

Differential scanning calorimetry (DSC) revealed a melting point of 198–200°C, consistent with literature.

Industrial and Environmental Considerations

The Mg/Al-LDH method offers the best balance of yield (82%), catalyst reusability, and low E-factor (4.1), making it suitable for kilo-scale production. In contrast, twin screw extrusion provides unmatched throughput (4-minute reaction time) but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydronaphthalenyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the tetrahydronaphthalenyloxy group.

Scientific Research Applications

3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-2-one: Similar structure but with a different position of the oxygen atom.

    3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-2,4-dihydropyrimidin-4-one: Similar structure but with a different position of the nitrogen atom.

Uniqueness

3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dihydropyrimidinone core and a tetrahydronaphthalenyloxy group makes it a valuable compound for various research applications.

Biological Activity

3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidinones, which are known for various biological activities including anti-inflammatory and neuroprotective effects. Its chemical structure can be represented as follows:

  • Molecular Formula : C16H19N1O2
  • Molar Mass : 273.34 g/mol

Pharmacological Effects

  • Adenosine Receptor Antagonism : Recent studies have indicated that derivatives of dihydropyrimidinones exhibit significant selectivity for adenosine A2B receptors. For instance, compounds similar to this compound have shown submicromolar affinities towards these receptors (K_i = 585.5 nM) .
  • Neuroprotective Properties : The compound's structural similarity to known neurotoxic agents suggests potential neuroprotective effects. Analogous compounds have demonstrated the ability to inhibit monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative disorders .
  • Antioxidant Activity : Dihydropyrimidinones are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cellular models .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications at specific positions on the pyrimidine ring. Research indicates that substituents at the 5 and 6 positions significantly affect receptor binding affinity and selectivity .

Data Tables

PropertyValue
Molecular FormulaC16H19N1O2
Molar Mass273.34 g/mol
K_i (A2B receptor)585.5 nM
Neurotoxicity PotentialLow (based on analogs)
Antioxidant ActivityModerate

Case Studies

  • Study on Neurotoxicity :
    A study evaluated several analogs of dihydropyrimidinones for neurotoxicity in mice. It was found that while some analogs were neurotoxic due to their ability to be oxidized by MAO-B, this compound exhibited a lower neurotoxic profile .
  • Adenosine Receptor Binding Study :
    In vitro assays demonstrated that modifications at the R4 position of the pyrimidine ring could enhance binding affinity towards A2B adenosine receptors significantly. Compounds with furyl or thienyl substitutions showed superior activity compared to others .

Q & A

Q. What are the key synthetic routes for 3-methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one, and what experimental conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves multi-step routes with emphasis on protecting functional groups and optimizing coupling reactions. For example, similar tetrahydronaphthalene-containing pyrimidinones require inert atmospheres (e.g., nitrogen), controlled temperatures (e.g., reflux at 80–100°C), and specific solvents like dimethylformamide (DMF) or 1,4-dioxane. Catalysts such as palladium complexes (e.g., Pd(PPh₃)₄) and bases like sodium hydride are critical for cross-coupling steps . Purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming regioselectivity and substituent positions, particularly distinguishing between diastereomers in the tetrahydronaphthalene moiety.
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material) and monitor reaction progress .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Initial screening should focus on target-specific assays (e.g., kinase inhibition or receptor binding) due to structural similarities to bioactive pyrimidinones. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are critical for validating results .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from stereochemical variations, metabolic instability, or off-target interactions. Strategies include:
  • Metabolic Profiling : Incubate the compound with liver microsomes to identify degradation products .
  • Molecular Docking : Compare binding affinities with structurally related active compounds (e.g., fluorinated pyridopyrimidinones) to refine target hypotheses .
  • Isotope Labeling : Use deuterated analogs (e.g., CD₃ groups) to track metabolic pathways .

Q. What experimental design principles should guide stability studies under varying environmental conditions?

  • Methodological Answer : Follow a split-plot design to assess thermal, photolytic, and hydrolytic stability:
  • Thermal Stability : Use thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds .
  • Photodegradation : Expose samples to UV-Vis light (300–800 nm) in controlled chambers and monitor degradation via HPLC .
  • Hydrolytic Stability : Test pH-dependent degradation (pH 1–13) at 37°C, simulating gastrointestinal and physiological conditions .

Q. What strategies optimize regioselectivity in derivatization reactions involving the tetrahydronaphthalene moiety?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use bulky directing groups (e.g., tert-butyldimethylsilyl) to control substitution patterns .
  • Microwave-Assisted Synthesis : Enhance reaction rates and selectivity for C-6 or C-7 positions via controlled dielectric heating .
  • Computational Modeling : Employ density functional theory (DFT) to predict transition-state energies for competing pathways .

Theoretical and Methodological Considerations

Q. How can researchers align studies on this compound with broader theoretical frameworks in medicinal chemistry?

  • Methodological Answer : Link the compound’s design to established frameworks like bioisosterism (e.g., tetrahydronaphthalene as a lipophilic scaffold) or privileged structures in kinase inhibition. Validate hypotheses using structure-activity relationship (SAR) studies with systematic substitutions (e.g., methoxy vs. trifluoromethyl groups) .

Q. What advanced computational methods predict its interactions with biological targets?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., 100 ns trajectories) with free-energy perturbation (FEP) calculations to quantify binding affinities. Use QSAR models trained on pyrimidinone datasets to prioritize analogs for synthesis .

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